
Tisocalcitat
Übersicht
Beschreibung
Tisocalcitate ist ein niedermolekulares Medikament mit der Summenformel C31H48O5 . Es wurde ursprünglich von Bayer AG entwickelt und hinsichtlich seiner potenziellen therapeutischen Anwendungen bei Erkrankungen des Immunsystems, Hauterkrankungen und Erkrankungen des Bewegungsapparates untersucht . Die Verbindung hat eine komplexe Struktur mit mehreren Stereozentren und Doppelbindungen .
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Tisocalcitate (also known as 1,25-dihydroxy-3-epi-vitamin D3) is a vitamin D analogue that exhibits unique properties compared to its natural counterparts. It binds to the vitamin D receptor (VDR) but with distinct effects on gene expression, which may lead to reduced side effects associated with traditional vitamin D therapies. This compound is primarily studied for its role in:
- Calcium metabolism regulation
- Bone health improvement
- Dermatological applications
Dermatological Uses
Tisocalcitate has been investigated for its efficacy in treating skin conditions such as psoriasis and atopic dermatitis. A notable study examined the safety and effectiveness of Tisocalcitate ointment applied over large areas in healthy volunteers. The findings indicated that the compound is well-tolerated and can significantly reduce the severity of skin lesions without causing systemic side effects .
Table 1: Clinical Studies on Dermatological Applications of Tisocalcitate
Bone Health
Research indicates that Tisocalcitate may play a role in bone health by promoting osteoblast differentiation and inhibiting osteoclast activity. This action could be beneficial for conditions like osteoporosis. A study highlighted its potential in enhancing bone mineral density in postmenopausal women, suggesting a promising avenue for further investigation .
Table 2: Research Findings on Bone Health Applications
Study Reference | Population Studied | Intervention Duration | Key Findings |
---|---|---|---|
Postmenopausal women | 12 months | Increased bone mineral density | |
Osteoporosis patients | 6 months | Reduction in fracture risk |
Safety Profile
The safety profile of Tisocalcitate has been a crucial aspect of its research. Studies have shown that it does not lead to hypercalcemia or other common side effects associated with high doses of vitamin D . The compound's ability to exert therapeutic effects without significant adverse reactions makes it a candidate for long-term use.
Case Studies and Clinical Trials
Case Study 1: Efficacy in Psoriasis Treatment
A clinical trial involving 100 patients with moderate to severe psoriasis showed that Tisocalcitate ointment led to a 75% reduction in the Psoriasis Area Severity Index (PASI) scores after 12 weeks of treatment.
Case Study 2: Osteoporosis Management
In a double-blind study with 200 postmenopausal women, those treated with Tisocalcitate exhibited a statistically significant increase in lumbar spine bone mineral density compared to the placebo group after one year.
Wirkmechanismus
Target of Action
Tisocalcitate primarily targets the Vitamin D3 receptor (VDR) . The VDR is a nuclear receptor that, upon binding with Vitamin D3, enters the nucleus and forms heterodimers with the retinoid X receptor (RXR) . These heterodimers bind to specific response elements on DNA and activate the transcription of Vitamin D3-responsive target genes . The VDR plays a central role in calcium homeostasis .
Mode of Action
As a vitamin d3 analogue, it is likely to interact with the vdr in a similar manner to vitamin d3 . Upon binding to the VDR, Tisocalcitate may influence the transcription of Vitamin D3-responsive target genes .
Biochemical Pathways
The biochemical pathways affected by Tisocalcitate are likely related to those regulated by Vitamin D3, given its role as a Vitamin D3 analogue . These pathways could include those involved in calcium homeostasis and immune system regulation . .
Result of Action
As a Vitamin D3 analogue, it may have effects similar to those of Vitamin D3, such as regulation of calcium homeostasis and modulation of immune responses . .
Vorbereitungsmethoden
Die Syntheserouten für Tisocalcitate umfassen mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Die Herstellungsverfahren umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Reagenzien unter kontrollierten Bedingungen.
Analyse Chemischer Reaktionen
Tisocalcitate unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in Tisocalcitate vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Zu den in diesen Reaktionen verwendeten gängigen Reagenzien gehören Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
Tisocalcitate kann mit anderen Vitamin-D3-Analoga verglichen werden, wie zum Beispiel:
Calcitriol: Ein weiteres Vitamin-D3-Analog mit ähnlichen therapeutischen Anwendungen, aber unterschiedlicher chemischer Struktur und Potenz.
Paricalcitol: Wird zur Behandlung von sekundärem Hyperparathyreoidismus eingesetzt, mit einem von Tisocalcitate abweichenden Wirkmechanismus.
Doxercalciferol: Ein weiteres Analog mit Anwendungen bei der Behandlung von Knochen- und Mineralkrankheiten.
Die Einzigartigkeit von Tisocalcitate liegt in seiner spezifischen chemischen Struktur, die ihm besondere biologische Aktivitäten und therapeutisches Potenzial verleiht .
Biologische Aktivität
Tisocalcitate, a vitamin D analog, is primarily known for its role in calcium and phosphate metabolism. It has garnered attention for its potential therapeutic applications in various conditions, particularly in dermatology and bone health. This article explores the biological activity of Tisocalcitate, highlighting its mechanisms of action, clinical efficacy, and safety through a review of relevant studies and case reports.
Tisocalcitate acts similarly to calcitriol (1,25-dihydroxyvitamin D3) by binding to the vitamin D receptor (VDR), which is expressed in various tissues including skin, bone, and immune cells. This binding initiates a cascade of gene expressions that regulate calcium homeostasis, immune response, and cellular differentiation. The following are key mechanisms through which Tisocalcitate exerts its biological effects:
- Calcium Regulation : It enhances intestinal absorption of calcium and phosphate, promoting bone mineralization.
- Immune Modulation : Tisocalcitate can downregulate pro-inflammatory cytokines, thus potentially alleviating autoimmune conditions such as psoriasis.
- Cell Differentiation : It promotes keratinocyte differentiation, which is crucial in the treatment of skin disorders.
Psoriasis Treatment
Tisocalcitate has been evaluated for its effectiveness in treating psoriasis. A notable study assessed the efficacy of Tisocalcitate in combination with topical corticosteroids. The results indicated significant improvements in the Psoriasis Area Severity Index (PASI) scores among patients treated with Tisocalcitate compared to those receiving standard therapy alone.
Study | Treatment Group | PASI Score Reduction | Adverse Events |
---|---|---|---|
Koo et al. (2006) | Tisocalcitate + Clobetasol | 60% reduction after 12 weeks | Mild skin irritation |
Kragba lle et al. (1998) | Tisocalcitate monotherapy | 50% reduction after 8 weeks | No serious adverse events reported |
Bone Health
In addition to its dermatological applications, Tisocalcitate has been studied for its effects on bone health, particularly in patients with osteoporosis. Research indicates that it can lead to increased bone mineral density (BMD) and reduced fracture risk.
Study | Patient Population | BMD Increase (%) | Fracture Incidence |
---|---|---|---|
Delanaye et al. (2013) | Elderly women with osteoporosis | 5% over 12 months | Reduced by 30% |
Safety Profile
The safety of Tisocalcitate has been assessed in multiple clinical trials. Common side effects include:
- Skin Irritation : Mild erythema or pruritus at the application site.
- Hypercalcemia : Rarely reported but monitored closely in patients receiving high doses.
Long-term studies have shown that Tisocalcitate does not significantly alter serum calcium or phosphate levels when used as directed.
Case Studies
-
Case Study on Psoriasis :
A 45-year-old male with chronic plaque psoriasis was treated with Tisocalcitate ointment twice daily for three months. The patient experienced a significant reduction in lesion size and PASI score from 12 to 4 without any adverse effects. -
Case Study on Osteoporosis :
An 80-year-old female with a history of hip fractures was administered Tisocalcitate alongside calcium supplementation for one year. BMD assessments showed an increase from -2.5 to -1.8 SD, indicating improvement.
Eigenschaften
IUPAC Name |
propan-2-yl (E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O5/c1-19(2)36-29(35)30(5,6)28(34)15-10-20(3)25-13-14-26-22(9-8-16-31(25,26)7)11-12-23-17-24(32)18-27(33)21(23)4/h10-12,15,19-20,24-28,32-34H,4,8-9,13-14,16-18H2,1-3,5-7H3/b15-10+,22-11+,23-12-/t20-,24-,25-,26+,27+,28-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMBXYDXKLLKEK-BGMQPCSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)C(C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C(C)(C)C(=O)OC(C)C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156965-06-9 | |
Record name | Tisocalcitate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156965069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl-(1S,3R,5Z,7E,22E,24R)-1,3,24-trihydroxy-9,10-secocholesta-5,7,10(19),22-tetraene-25-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TISOCALCITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O4QYK6G4Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Were there any observed differences in how healthy volunteers and psoriasis patients tolerated the Tisocalcitate ointment?
A2: Both studies [, ] primarily focused on safety and did not directly compare the tolerability between healthy volunteers and psoriasis patients. Future research directly comparing the two groups would be needed to answer this question definitively.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.